N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide is a compound that belongs to the bipyridine family Bipyridines are organic compounds consisting of two pyridine rings linked together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide typically involves the coupling of a bipyridine derivative with a dimethoxybenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of bipyridine derivatives, including N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide, often employs large-scale coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are redox-active compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield bipyridinium salts, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety can chelate metal ions, altering their electronic properties and affecting enzymatic activity . This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different electronic properties and applications.
Phenanthroline: Another chelating ligand with a structure similar to bipyridine, used in various chemical and biological studies.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide is unique due to the presence of the dimethoxybenzamide group, which imparts distinct electronic and steric properties. This makes it suitable for specific applications where other bipyridine derivatives may not be as effective .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which could lead to therapeutic applications in cancer treatment.
- Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.
- Interaction with Receptors : The bipyridine structure suggests possible interactions with various receptors, including those involved in neurotransmission and cell signaling.
Antitumor Activity
A significant area of research has focused on the antitumor properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-468 and MCF-7, which are models for breast cancer. The compound appears to modulate critical pathways such as:
- BRD4 Inhibition : Research indicates that the compound inhibits BRD4 (Bromodomain-containing protein 4), which plays a crucial role in regulating gene transcription associated with oncogenesis.
- PARP1 Modulation : It also affects PARP1 (Poly(ADP-ribose) polymerase 1), a key player in DNA repair mechanisms, suggesting a dual-target approach in cancer therapy.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. Notably:
- Bioavailability : The compound demonstrates good bioavailability in animal models.
- Toxicity Profile : Preliminary studies indicate low toxicity levels with no significant adverse effects on body weight or organ function during trials.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer cell lines. Results indicated that it significantly reduced cell viability at micromolar concentrations while inducing apoptosis through caspase activation pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-468 | 5.2 | Apoptosis via caspase pathway |
MCF-7 | 6.8 | BRD4 inhibition |
Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study involving mice, the compound was administered orally, revealing a half-life of approximately 3 hours and peak plasma concentrations reached within 1 hour post-administration.
Parameter | Value |
---|---|
Half-life | 3 hours |
Peak Concentration | 150 ng/mL |
Bioavailability | 75% |
Properties
IUPAC Name |
2,4-dimethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-16-3-4-17(19(12-16)26-2)20(24)23-13-14-5-10-22-18(11-14)15-6-8-21-9-7-15/h3-12H,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLURWEOIDRELKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.